

# Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Inhibition of VEGF Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carboxyamidotriazole Orotate*

Cat. No.: *B1684363*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth analysis of **Carboxyamidotriazole Orotate (CTO)** as an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor angiogenesis. CTO, an orotate salt of Carboxyamidotriazole (CAI), exhibits enhanced oral bioavailability and efficacy compared to its parent compound.<sup>[1][2]</sup> This document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic activity, and presents visual representations of the signaling pathways and experimental workflows. The primary mechanism of CTO's anti-angiogenic effect is not through direct inhibition of the VEGF receptor 2 (VEGFR-2) but rather by disrupting the downstream calcium-dependent signaling cascade essential for endothelial cell proliferation and migration.<sup>[3]</sup>

## Introduction: The Role of VEGF in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.<sup>[4]</sup> A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) family and its receptors.<sup>[5]</sup> Specifically, VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that supplies

tumors with essential nutrients and oxygen.[\[5\]](#) Consequently, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy.[\[6\]](#)

## Carboxyamidotriazole Orotate (CTO): An Overview

**Carboxyamidotriazole Orotate (CTO)** is the orotate salt of Carboxyamidotriazole (CAI), a small molecule inhibitor of non-voltage-gated calcium channels.[\[1\]](#) The orotate formulation enhances the oral bioavailability and therapeutic efficacy of CAI.[\[1\]](#)[\[2\]](#) CTO has demonstrated anti-angiogenic, anti-proliferative, and anti-invasive properties in preclinical models.[\[1\]](#)[\[7\]](#) Its mechanism of action is distinct from many conventional anti-angiogenic agents that directly target the VEGF ligand or its receptor.

## Molecular Mechanism of VEGF Signaling Inhibition by CTO

The anti-angiogenic effects of CTO are primarily attributed to its parent compound, CAI, which disrupts the intracellular signaling cascade initiated by VEGF-A, rather than preventing the activation of the VEGFR-2 itself.[\[3\]](#) The key steps in this inhibitory mechanism are:

- VEGF-A Binds to VEGFR-2: This ligand-receptor interaction leads to the dimerization and autophosphorylation of VEGFR-2, initiating downstream signaling.[\[3\]](#)
- Downstream Signaling Activation: Activated VEGFR-2 stimulates Phospholipase C-gamma (PLC $\gamma$ ).
- Inhibition of IP<sub>3</sub> Formation: CAI inhibits the PLC $\gamma$ -mediated formation of inositol 1,4,5-trisphosphate (IP<sub>3</sub>).[\[3\]](#)
- Disruption of Calcium Signaling: The reduction in IP<sub>3</sub> levels prevents the release of calcium (Ca<sup>2+</sup>) from intracellular stores (the endoplasmic reticulum). This, in turn, inhibits the store-operated calcium entry (SOCE) from the extracellular space.[\[3\]](#)
- Inhibition of Nitric Oxide (NO) Production: The diminished intracellular calcium concentration leads to decreased activity of endothelial nitric oxide synthase (eNOS), a calcium-dependent enzyme, resulting in reduced nitric oxide (NO) production.[\[3\]](#)[\[4\]](#)

- Suppression of Endothelial Cell Proliferation and Migration: The disruption of the  $\text{Ca}^{2+}/\text{NO}$  signaling pathway ultimately inhibits VEGF-A-induced endothelial cell proliferation and migration, the cellular hallmarks of angiogenesis.[3][4]

It is crucial to note that studies have shown that CAI does not prevent the phosphorylation (activation) of VEGFR-2, PLC $\gamma$ , or the activation of the mitogen-activated protein kinase (MAP kinase) pathway.[3] This highlights the specificity of its action on the calcium-dependent branch of the VEGF signaling cascade.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of CTO-mediated inhibition of VEGF signaling.

## Quantitative Data on the Anti-Angiogenic Effects of CTO

The following tables summarize the quantitative data from key preclinical studies investigating the anti-angiogenic effects of Carboxyamidotriazole (CAI), the active component of CTO.

Table 1: In Vitro Inhibition of Angiogenesis by CAI

| Assay                                  | Cell Type/Model                                 | CAI Concentration            | Observed Effect                                           | Reference |
|----------------------------------------|-------------------------------------------------|------------------------------|-----------------------------------------------------------|-----------|
| Endothelial Cell Proliferation         | Human Aortic Endothelial Cells (HAECS)          | 0.25 - 12.0 $\mu\text{g/mL}$ | Dose-dependent inhibition of proliferation.               | [4]       |
| Endothelial Cell Proliferation         | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 $\mu\text{M}$              | IC50 for inhibition of serum-induced proliferation.       | [8]       |
| Microvessel Formation                  | Rat Aortic Ring Culture                         | 0.25 - 12.0 $\mu\text{g/mL}$ | Dose-dependent inhibition of new microvessel formation.   | [4]       |
| Nitric Oxide Synthase (NOS) Expression | Human Aortic Endothelial Cells (HAECS)          | 0.25 - 12.0 $\mu\text{g/mL}$ | Dose-dependent decrease in NOS expression.                | [4]       |
| VEGF Expression and Secretion          | Human Aortic Endothelial Cells (HAECS)          | 0.25 - 12.0 $\mu\text{g/mL}$ | Dose-dependent decrease in VEGF expression and secretion. | [4]       |

Table 2: In Vivo Inhibition of Angiogenesis by CAI

| Animal Model | Tumor Type                         | CAI Treatment                                                        | Observed Effect                                                                            | Reference |
|--------------|------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Mouse        | B16F1<br>Melanoma Liver Metastases | Oral administration                                                  | 8-fold reduction in metastasis volume; >50% decrease in vascular volume within metastases. | [9]       |
| Mouse        | Choroidal Neovascularization (CNV) | Intravitreal injection of CAI-PLGA nanoparticles (0.5 µg and 1.0 µg) | Significant dose-dependent decrease in CNV volume.                                         | [10]      |

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of CTO.

### Rat Aortic Ring Assay

This ex vivo assay assesses the effect of a compound on the sprouting of new microvessels from a segment of the rat aorta.[11][12][13][14]

Materials:

- Thoracic aorta from a Sprague-Dawley rat
- Growth factor-reduced Matrigel or Type I Collagen
- 24-well culture plates
- Endothelial Basal Medium (EBM-II) supplemented with 2% FBS

- **Carboxyamidotriazole Orotate (CTO) stock solution**
- Inverted microscope with a digital camera

**Protocol:**

- Aorta Excision and Ring Preparation:
  - Humanely euthanize a rat and aseptically dissect the thoracic aorta.
  - Place the aorta in a sterile dish containing cold serum-free medium.
  - Carefully remove the periadventitial fibro-adipose tissue.
  - Cross-section the aorta into 1-2 mm thick rings.
- Embedding Aortic Rings:
  - Coat the wells of a 24-well plate with a thin layer of Matrigel or collagen and allow it to solidify at 37°C.
  - Place one aortic ring in the center of each well.
  - Cover the ring with an additional layer of Matrigel or collagen and allow it to solidify.
- Treatment and Incubation:
  - Add EBM-II supplemented with 2% FBS to each well.
  - Add CTO at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 7-14 days.
- Quantification of Angiogenesis:
  - Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

- Capture images of the rings at specified time points.
- Quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using image analysis software (e.g., ImageJ).



[Click to download full resolution via product page](#)**Caption:** Workflow for the rat aortic ring assay.

## Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent Ca<sup>2+</sup> indicator Fura-2 AM to measure changes in intracellular calcium concentration in endothelial cells upon stimulation with VEGF and treatment with CTO.[15][16][17]

### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS)
- VEGF-A
- **Carboxyamidotriazole Orotate (CTO)**
- Fluorescence plate reader or microscope with ratiometric imaging capabilities

### Protocol:

- Cell Seeding:
  - Seed HUVECs onto black-walled, clear-bottom 96-well plates and grow to confluence.
- Dye Loading:
  - Prepare a loading buffer containing Fura-2 AM (typically 2-5  $\mu$ M) and Pluronic F-127 (0.02%) in HBS.
  - Wash the cells with HBS and incubate with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.

- Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes at room temperature.
- Measurement of Calcium Flux:
  - Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm).
  - Record a baseline fluorescence ratio (340/380) for a few minutes.
  - Add CTO at the desired concentration and continue recording.
  - Add VEGF-A to stimulate the cells and record the change in the fluorescence ratio over time.
- Data Analysis:
  - The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
  - Calculate the change in the 340/380 ratio to determine the effect of CTO on VEGF-induced calcium influx.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the intracellular calcium flux assay.

## Nitric Oxide (NO) Production Assay

This assay measures the amount of nitric oxide produced by endothelial cells, which is an indicator of eNOS activity. The Griess reagent assay is a common method for this purpose, which detects nitrite ( $\text{NO}_2^-$ ), a stable breakdown product of NO.[18][19]

## Materials:

- Endothelial cells (e.g., HUVECs)
- Cell culture medium
- VEGF-A
- **Carboxyamidotriazole Orotate (CTO)**
- Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- Nitrite standard solution
- 96-well plate
- Microplate reader

## Protocol:

- Cell Culture and Treatment:
  - Seed endothelial cells in a 96-well plate and grow to confluence.
  - Replace the medium with fresh medium containing different concentrations of CTO or vehicle control.
  - Stimulate the cells with VEGF-A for a specified period (e.g., 24 hours).
- Sample Collection:
  - Collect the cell culture supernatant from each well.
- Griess Reaction:
  - Add the Griess reagent components to the supernatant in a new 96-well plate according to the manufacturer's instructions.

- Incubate at room temperature for 15-30 minutes to allow for color development (a magenta color).
- Measurement and Quantification:
  - Measure the absorbance at 540 nm using a microplate reader.
  - Create a standard curve using the nitrite standard solution.
  - Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

## VEGFR-2 Phosphorylation Assay (Western Blot)

This assay determines whether CTO directly inhibits the activation of VEGFR-2 by assessing its phosphorylation status.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Endothelial cells
- VEGF-A
- **Carboxyamidotriazole Orotate (CTO)**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- PVDF membrane
- Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti- $\beta$ -actin
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis:

- Starve confluent endothelial cells in serum-free medium for several hours.
- Pre-treat the cells with CTO or vehicle for a specified time.
- Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- Clarify the lysates by centrifugation and determine the protein concentration.

- SDS-PAGE and Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.

- Antibody Incubation and Detection:

- Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

- Analysis:

- Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

- Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

## Conclusion and Future Directions

**Carboxyamidotriazole Orotate** (CTO) presents a compelling profile as an anti-angiogenic agent with a distinct mechanism of action. By targeting the calcium-dependent signaling downstream of VEGFR-2, CTO effectively inhibits endothelial cell proliferation and migration, key processes in tumor angiogenesis. The enhanced bioavailability of the orotate salt makes it a promising candidate for clinical development.

Future research should focus on:

- Establishing a definitive IC<sub>50</sub> value for CTO in VEGF-stimulated endothelial cell proliferation assays.
- Conducting head-to-head studies comparing the *in vitro* and *in vivo* anti-angiogenic potency of CTO and CAI.
- Exploring the potential of CTO in combination with other anti-cancer therapies, including direct VEGF inhibitors and cytotoxic agents, to achieve synergistic effects and overcome resistance.<sup>[23][24][25][26][27]</sup>

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of **Carboxyamidotriazole Orotate** as a novel anti-angiogenic therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 2. [tacticaltherapeutics.com](#) [tacticaltherapeutics.com]
- 3. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Oral drugs inhibiting the VEGF pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-angiogenesis agents: review of the clinical experience with carboxyamido-triazole (CAI), thalidomide, TNP-470 and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](#) [researchgate.net]
- 9. Inhibition of angiogenesis in liver metastases by carboxyamidotriazole (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [tvst.arvojournals.org](#) [tvst.arvojournals.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 17. [bu.edu](#) [bu.edu]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. [eaglebio.com](#) [eaglebio.com]
- 20. [researchgate.net](#) [researchgate.net]
- 21. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 22. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beyond VEGF: Targeting Inflammation and Other Pathways for Treatment of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic targeting of VEGF and/or TGF- $\beta$  to enhance anti-PD-(L)1 therapy: The evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combination therapy in cancer: effects of angiogenesis inhibitors on drug pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Inhibition of VEGF Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684363#carboxyamidotriazole-orotate-and-inhibition-of-vegf-signaling>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

